7,8-Difluoroquinoline-2-carbaldehyde
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Description
7,8-Difluoroquinoline-2-carbaldehyde (DFQC) is an organic compound with the chemical formula C9H5F2NO2. It is a yellow-colored solid that can be synthesized from several precursors, including 2-amino-5-chloro-3-fluorobenzaldehyde, 2-amino-3-fluorobenzaldehyde, and 7-amino-8-fluoroquinoline. DFQC has been widely studied due to its potential applications in various scientific fields, such as drug discovery and drug metabolism.
Scientific Research Applications
Fluorinated Quinolines: Synthesis, Properties and Applications
- Summary of the Application : Fluorinated quinolines, including 7,8-Difluoroquinoline-2-carbaldehyde, have been used extensively in the field of medicinal chemistry. They are key components in a variety of drugs due to their enhanced biological activity. For instance, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs .
- Methods of Application or Experimental Procedures : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .
- Results or Outcomes : The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds, providing unique properties . Many synthetic quinolines have shown antibacterial, antineoplastic, and antiviral activities .
properties
IUPAC Name |
7,8-difluoroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSIGANJBYYEBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856038 |
Source
|
Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinoline-2-carbaldehyde | |
CAS RN |
1351517-03-7 |
Source
|
Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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